molecular formula C14H18O3 B1302506 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid CAS No. 681459-16-5

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid

Cat. No. B1302506
M. Wt: 234.29 g/mol
InChI Key: WKKYTPXZTOHEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid involves the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride followed by the reaction of the resulting product with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to yield the target compound.

Starting Materials
2,5-dimethylphenol, acetyl chloride, diethyl malonate, sodium ethoxide, water, hydrochloric acid

Reaction
Step 1: 2,5-dimethylphenol is reacted with acetyl chloride in the presence of aluminum chloride as a catalyst to yield 2,5-dimethylphenyl acetate., Step 2: The resulting product is then reacted with diethyl malonate in the presence of sodium ethoxide to yield 2,2-dimethyl-4-(2,5-dimethylphenyl)-3-oxobutanoic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed with water and hydrochloric acid to yield 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid.

Mechanism Of Action

The exact mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer cell growth, and oxidative stress. For example, DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-oxidant effects.

Biochemical And Physiological Effects

DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in cancer cell growth. In vivo studies have shown that DBM can reduce tumor growth in animal models of cancer. Additionally, DBM has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using DBM in lab experiments is that it is a natural compound found in some plants, which may make it more attractive for use in therapeutic applications compared to synthetic compounds. Additionally, DBM has been extensively studied for its potential therapeutic properties, which may make it a useful tool for researchers investigating the mechanisms of inflammation, cancer cell growth, and oxidative stress. One limitation of using DBM in lab experiments is that it may have low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for DBM research. One area of interest is investigating the potential of DBM as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DBM and its effects on various signaling pathways. Finally, studies investigating the pharmacokinetics and bioavailability of DBM may help to optimize its use as a therapeutic agent.

Scientific Research Applications

DBM has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, DBM has been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKYTPXZTOHEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372699
Record name 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid

CAS RN

681459-16-5
Record name 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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